2-Bromo-7-(trifluoromethyl)quinoxaline

説明

Chemical Identity and Structural Classification

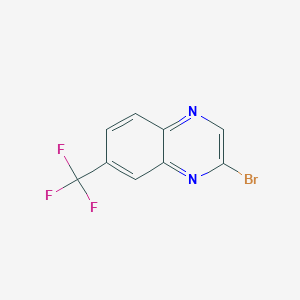

2-Bromo-7-(trifluoromethyl)quinoxaline exhibits a well-defined molecular architecture characterized by the quinoxaline core structure with specific substitutions that dramatically influence its chemical behavior. The compound possesses the molecular formula C₉H₄BrF₃N₂ with a molecular weight of 277.04 grams per mole, placing it within the category of medium-sized heterocyclic molecules. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the precise positioning of the halogen and trifluoromethyl substituents on the bicyclic framework.

The structural classification of this compound reveals its membership in the quinoxaline family, which itself belongs to the broader category of diazines fused to benzene rings. The quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring, creating a planar, aromatic system with two nitrogen atoms positioned at the 1 and 4 positions of the heterocyclic component. The specific substitution pattern in this compound places the bromine atom at the 2-position of the pyrazine ring and the trifluoromethyl group at the 7-position of the benzene ring, creating a molecule with distinct electronic and steric properties.

Computational chemistry analysis reveals several important molecular descriptors for this compound. The logarithm of the partition coefficient (LogP) value of 3.15 indicates significant lipophilicity, while the polar surface area of approximately 26 square angstroms suggests limited hydrogen bonding capacity. The compound contains 15 heavy atoms arranged in a rigid bicyclic framework with minimal rotational freedom, as evidenced by the single rotatable bond count. These structural parameters contribute to the compound's unique physicochemical profile and influence its potential applications in various research contexts.

Historical Context of Quinoxaline-Based Compounds

The historical development of quinoxaline chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic research. Quinoxaline, also known as benzopyrazine, was first recognized as an important heterocyclic scaffold in the early twentieth century, when researchers began exploring the properties of compounds containing fused benzene and pyrazine rings. The fundamental quinoxaline structure emerged from systematic studies of diazine chemistry, where investigators sought to understand how the fusion of aromatic and heteroaromatic systems could generate novel molecular architectures with unique properties.

The early synthetic approaches to quinoxaline derivatives relied primarily on condensation reactions between ortho-phenylenediamine and dicarbonyl compounds, establishing a foundational methodology that continues to influence modern synthetic strategies. These classical methods demonstrated the accessibility of the quinoxaline framework and opened pathways for exploring substituted derivatives with enhanced properties. Historical investigations revealed that quinoxaline compounds could serve as versatile intermediates for accessing more complex heterocyclic systems, establishing their importance in synthetic organic chemistry.

The development of halogenated quinoxalines represents a significant advancement in the field, as researchers recognized that introducing halogens at specific positions could dramatically alter the electronic properties and reactivity patterns of these heterocycles. The incorporation of fluorine-containing substituents, particularly trifluoromethyl groups, emerged as a particularly important modification strategy due to the unique electronic effects of fluorine atoms. These historical developments laid the groundwork for the synthesis and study of compounds like this compound, which combines multiple strategic modifications to achieve desired molecular properties.

The evolution of quinoxaline chemistry has been closely linked to advances in understanding structure-activity relationships in heterocyclic systems. Early studies demonstrated that the position and nature of substituents on the quinoxaline framework could profoundly influence molecular behavior, leading to systematic investigations of substitution patterns and their effects. This historical foundation has proven essential for interpreting the properties and potential applications of modern quinoxaline derivatives, including highly substituted examples such as this compound.

Significance of Halogenated Quinoxalines in Chemical Research

Halogenated quinoxalines occupy a position of exceptional importance in contemporary chemical research due to their unique combination of electronic properties, synthetic versatility, and potential applications across multiple scientific disciplines. The introduction of halogen atoms into quinoxaline structures fundamentally alters the electronic distribution within these heterocyclic systems, creating opportunities for novel chemical transformations and enhanced molecular properties. Research investigations have consistently demonstrated that halogenated quinoxalines exhibit distinctive reactivity patterns that distinguish them from their non-halogenated counterparts, making them valuable tools for exploring fundamental principles of heterocyclic chemistry.

The significance of halogenated quinoxalines extends beyond their intrinsic chemical properties to encompass their roles as synthetic intermediates and building blocks for more complex molecular architectures. The presence of halogen substituents provides reactive sites for cross-coupling reactions, nucleophilic substitutions, and other transformations that enable the construction of diverse molecular frameworks. These synthetic capabilities have made halogenated quinoxalines essential components in the development of new methodologies for heterocyclic synthesis and have contributed to their widespread adoption in research laboratories worldwide.

Contemporary research has revealed that halogenated quinoxalines possess unique electronic characteristics that make them particularly valuable for investigating structure-activity relationships in heterocyclic systems. The electron-withdrawing nature of halogen substituents creates distinctive charge distributions within the quinoxaline framework, influencing both the reactivity and stability of these compounds. These electronic effects have proven essential for understanding how molecular modifications can be used to fine-tune the properties of heterocyclic compounds for specific applications.

The importance of halogenated quinoxalines in chemical research is further emphasized by their potential applications in materials science and pharmaceutical development. Studies have shown that the unique electronic properties of these compounds make them suitable candidates for applications in organic electronics, photonic materials, and other advanced technological applications. The ability to systematically modify the halogen substitution patterns provides researchers with powerful tools for optimizing molecular properties and developing new materials with tailored characteristics.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader field of heterocyclic chemistry, representing an advanced example of how strategic molecular design can create compounds with exceptional properties and research potential. The compound's unique substitution pattern, combining bromine at the 2-position with a trifluoromethyl group at the 7-position, creates a molecular architecture that exemplifies the sophisticated approaches used in modern heterocyclic synthesis. This specific combination of substituents generates a compound with enhanced lipophilicity, distinctive electronic properties, and unique reactivity characteristics that distinguish it from simpler quinoxaline derivatives.

The position of this compound within heterocyclic chemistry is further defined by its role as a representative of multiply-substituted heterocycles, which have become increasingly important as researchers seek to develop compounds with precisely tuned properties. The presence of both electron-withdrawing groups (bromine and trifluoromethyl) creates a molecule with significant electron deficiency, making it particularly valuable for understanding how electronic effects propagate through heterocyclic systems. These characteristics place this compound at the forefront of research into advanced heterocyclic architectures and their applications.

Contemporary research has highlighted the importance of compounds like this compound in advancing our understanding of heterocyclic reactivity and stability. The compound serves as an excellent model system for investigating how multiple substituents interact to influence molecular behavior, providing insights that can be applied to the design of other advanced heterocyclic systems. The specific substitution pattern creates opportunities for exploring novel synthetic transformations and developing new methodologies for heterocyclic functionalization.

The significance of this compound in heterocyclic chemistry is also reflected in its potential as a building block for more complex molecular architectures. The reactive bromine substituent provides a handle for cross-coupling reactions and other transformations, while the trifluoromethyl group contributes unique electronic and steric effects that can be exploited in subsequent synthetic operations. This combination of reactivity and stability makes the compound particularly valuable for researchers developing new approaches to heterocyclic synthesis and functionalization.

特性

IUPAC Name |

2-bromo-7-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N2/c10-8-4-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTFCXDQKKKURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(trifluoromethyl)quinoxaline typically involves the bromination of 7-(trifluoromethyl)quinoxaline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

化学反応の分析

Types of Reactions

2-Bromo-7-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of bases such as potassium carbonate or sodium hydride.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications.

科学的研究の応用

Antimicrobial Properties

Quinoxaline derivatives exhibit notable antimicrobial activities. The presence of various substituents on the quinoxaline core can enhance antibacterial and antifungal properties. For instance, studies have shown that compounds similar to 2-bromo-7-(trifluoromethyl)quinoxaline demonstrate effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications at the 7-position can significantly influence antimicrobial efficacy .

Antitumor Activity

Research indicates that quinoxaline derivatives, including this compound, possess antitumor properties. The introduction of trifluoromethyl groups enhances lipophilicity and biological activity against various cancer cell lines. For example, quinoxaline derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Aromatic Substitution (SNAr) : This method involves the reaction of a brominated quinoxaline precursor with a trifluoromethylating agent under basic conditions, yielding the desired compound efficiently .

- Cyclization Reactions : Utilizing various amines and carbonyl compounds can lead to the formation of quinoxalines through cyclization reactions, where the trifluoromethyl group can be introduced at specific stages to optimize yield and purity .

Antitubercular Activity

Quinoxaline derivatives have shown potential against Mycobacterium tuberculosis. The incorporation of specific functional groups has been linked to enhanced activity against this pathogen. Compounds with structural similarities to this compound have been evaluated for their ability to inhibit mycobacterial growth, showing promising results in preliminary studies .

Neurological Disorders

Some quinoxaline derivatives have been explored for their neuroprotective effects and potential applications in treating neurological disorders such as depression and Parkinson's disease. Their mechanism may involve modulation of neurotransmitter systems or neuroinflammatory pathways .

Material Science Applications

Beyond biological applications, quinoxalines are being investigated for their use in material science:

- Organic Solar Cells : Quinoxaline-based nonfullerene acceptors have demonstrated high power conversion efficiencies in organic solar cells, showcasing their potential in renewable energy technologies .

- Electronic Devices : The unique electronic properties of quinoxalines make them suitable candidates for use in organic semiconductors and other electronic materials.

Anticancer Studies

A study conducted on various substituted quinoxalines demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant anticancer potential compared to established chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of different quinoxaline derivatives, this compound was found to possess superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

作用機序

The mechanism of action of 2-Bromo-7-(trifluoromethyl)quinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Key Observations :

- Halogen Effects: Bromine (Br) at position 2 (target compound) vs. chlorine (Cl) in 2-chloro-3-(trifluoromethyl)quinoxaline alters electrophilicity and binding interactions. Bromine’s larger atomic radius may enhance halogen bonding in biological targets.

- Regioisomerism: The position of bromine (6 vs. 7) significantly impacts electronic distribution and reactivity. For example, 6-bromo-2-(trifluoromethyl)quinoxaline may exhibit distinct regioselectivity in cross-coupling reactions compared to the 7-bromo isomer .

- Functional Group Diversity: The addition of amino (-NH₂) or aryl groups (e.g., 4-fluorophenyl in ) enhances biological activity but complicates synthesis and purification .

生物活性

2-Bromo-7-(trifluoromethyl)quinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

The compound is characterized by:

- Bromine atom at the 2-position

- Trifluoromethyl group at the 7-position

These substitutions enhance the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have indicated that this compound can effectively inhibit the growth of various bacteria, particularly antibiotic-resistant strains.

Table 1: Antimicrobial Efficacy of Quinoxaline Derivatives

| Compound Name | Target Bacteria | MIC (mg/L) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | Moderate |

| This compound | Enterococcus faecalis | 0.75 | Moderate |

| This compound | Escherichia coli | 1.0 | Weak |

These findings suggest that the compound has potential as a new antibacterial agent, especially against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus faecium) .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has also been well-documented. Research indicates that compounds similar to this compound show cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity Against Human Cell Lines

| Compound Name | Cancer Cell Line | IC50 (μg/mL) | Activity Level |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | >100 (non-cytotoxic) | Low |

| This compound | NCI-H460 (Lung Cancer) | <10 (highly active) | High |

| This compound | SF-268 (CNS Cancer) | <20 (moderately active) | Moderate |

These results highlight the compound's potential as a therapeutic option in cancer treatment, warranting further investigation into its mechanisms and efficacy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of DNA Synthesis : Similar compounds have shown to inhibit DNA synthesis in bacterial cells, leading to cell death.

- Disruption of Cell Membrane Integrity : The lipophilic nature of the trifluoromethyl group may enhance membrane penetration, disrupting cellular homeostasis.

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives in clinical settings:

- Study on Antimicrobial Resistance : A study demonstrated that derivatives including this compound exhibited superior activity against biofilms formed by resistant bacterial strains, suggesting their potential role in treating chronic infections .

- Anticancer Screening : In vitro studies on human cancer cell lines revealed that this compound could induce apoptosis in certain cancer types while maintaining low toxicity towards normal cells .

Comparative Analysis with Related Compounds

The unique substitution pattern of this compound distinguishes it from other quinoxaline derivatives:

Table 3: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromoquinoxaline | Bromine at position 2 | Antimicrobial |

| 6-Bromo-7-(trifluoromethyl)quinoxaline | Bromine at position 6 | Enhanced lipophilicity |

| Quinoxaline | Basic structure without substitutions | General pharmacological activity |

This comparative analysis illustrates how specific modifications can influence biological activity and therapeutic potential.

Q & A

Synthetic Pathways

Q: How can 2-Bromo-7-(trifluoromethyl)quinoxaline be synthesized, and what optimization strategies are critical for improving yield and purity? A: The synthesis typically involves bromination of a pre-functionalized quinoxaline scaffold. For example, bromine in glacial acetic acid under controlled temperatures (40–60°C) enables regioselective bromination at the 2-position . Introducing the trifluoromethyl group may require prior functionalization via cross-coupling reactions or direct substitution using trifluoromethylating agents. Key optimizations include:

- Reagent stoichiometry: Excess bromine (1.2–1.5 eq.) ensures complete substitution but requires quenching to avoid side reactions .

- Solvent choice: Glacial acetic acid facilitates protonation of intermediates, enhancing reaction rates .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity, with yields >80% achievable .

Characterization Techniques

Q: What advanced spectroscopic and crystallographic methods are essential for confirming the structure of this compound? A: Multimodal characterization is critical:

- NMR spectroscopy: and NMR identify substituent positions (e.g., coupling patterns for Br and CF) .

- Mass spectrometry (HRMS): Confirms molecular weight (e.g., m/z 382 [M+H]) and isotopic patterns for bromine .

- X-ray crystallography: Resolves steric effects of bulky substituents and validates regiochemistry .

- UV/vis and IR spectroscopy: Detects electronic transitions (e.g., π→π* in quinoxaline core) and functional groups (C=O, C≡N) .

Biological Activity Analysis

Q: How do researchers evaluate the antiproliferative or antiviral potential of this compound, and what methodological challenges arise in interpreting conflicting bioactivity data? A:

- In vitro assays: Antiproliferative activity is tested via MTT assays on cancer cell lines (e.g., MCF-7), with IC values calculated . Antiviral activity is assessed using plaque reduction assays (e.g., HSV-1) .

- Challenges: Discrepancies may arise from:

- Substituent positioning: Bromine at C2 vs. C3 alters steric hindrance, impacting target binding .

- Assay conditions: Variations in cell culture media or viral strains affect reproducibility .

- Metabolic stability: Trifluoromethyl groups improve lipophilicity but may reduce solubility, complicating dose-response curves .

Substituent Effects

Q: What is the impact of bromine and trifluoromethyl groups at positions 2 and 7 on the compound's electronic properties and interactions with biological targets? A:

- Electronic effects: The electron-withdrawing CF group at C7 polarizes the quinoxaline ring, enhancing electrophilicity and hydrogen-bonding potential . Bromine at C2 introduces steric bulk, which can disrupt π-π stacking with enzyme active sites (e.g., HCV NS3/4A protease) .

- Biological interactions: In antiviral studies, CF improves binding to hydrophobic pockets, while bromine’s size may reduce affinity for mutants (e.g., D168A variant in HCV) .

Computational Modeling

Q: How can molecular docking and QSAR studies be applied to predict the binding affinity and optimize the design of quinoxaline derivatives? A:

- Docking simulations: Tools like AutoDock Vina model interactions with targets (e.g., HIV-1 reverse transcriptase). Substituent positioning (e.g., CF orientation) is optimized to minimize steric clashes .

- QSAR parameters: LogP and molar refractivity correlate with membrane permeability and target engagement. For 2-Bromo-7-CF-quinoxaline, a LogP ~3.5 balances solubility and bioavailability .

- Free energy calculations (MM/PBSA): Predict binding energy changes when substituting Br with smaller halogens (e.g., Cl) .

Data Contradictions

Q: When encountering discrepancies in biological activity data across studies, what systematic approaches ensure accurate interpretation? A:

- Replicate conditions: Standardize assay protocols (e.g., cell passage number, incubation time) to minimize variability .

- Control compounds: Use reference inhibitors (e.g., S-2720 for antiviral assays) to benchmark activity .

- Structural validation: Confirm regiochemistry via crystallography to rule out positional isomerism .

- Meta-analysis: Compare data across analogs (e.g., 3-CF vs. 7-CF derivatives) to identify substituent-dependent trends .

Sustainable Synthesis

Q: What eco-friendly methodologies are emerging for synthesizing halogenated quinoxalines, and how do they compare to traditional methods? A:

- Microwave-assisted synthesis: Reduces reaction time (e.g., 2 h vs. 12 h) and energy use .

- Catalytic bromination: CuBr or N-bromosuccinimide (NBS) in aqueous media minimizes toxic waste .

- Solvent-free conditions: Ball milling quinoxaline with KBr/oxone achieves bromination without acetic acid .

- Yield trade-offs: Sustainable methods often yield 60–75%, slightly lower than traditional approaches (80–85%) but with reduced environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。